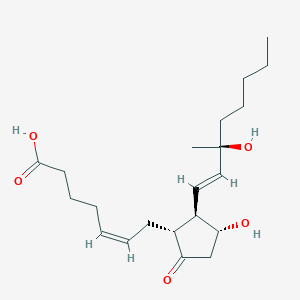

15-Methyl-15S-PGE2

Übersicht

Beschreibung

15(S)-15-Methyl-Prostaglandin E2 ist ein synthetisches Analogon von Prostaglandin E2, einem natürlich vorkommenden Prostaglandin mit signifikanten biologischen Aktivitäten. Prostaglandine sind Lipidverbindungen, die aus Fettsäuren gewonnen werden und vielfältige Rollen im Körper spielen, darunter die Regulierung von Entzündungen, Blutfluss und die Einleitung der Wehen . Die Addition einer Methylgruppe an der 15. Position erhöht die Stabilität und Potenz der Verbindung, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und therapeutischen Anwendungen macht.

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von 15(S)-15-Methyl-Prostaglandin E2 beinhaltet typischerweise die Modifikation der natürlichen Prostaglandin E2-Struktur. Der Prozess beginnt mit der Extraktion von Arachidonsäure aus biologischen Quellen, gefolgt von deren Umwandlung in Prostaglandin E2 durch enzymatische Reaktionen unter Einbeziehung von Cyclooxygenase und Prostaglandinsynthase . Die Methylierung an der 15. Position wird unter kontrollierten Bedingungen mit spezifischen Methylierungsmitteln durchgeführt, um die gewünschte Stereochemie zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von 15(S)-15-Methyl-Prostaglandin E2 beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Prozess umfasst die Verwendung von hochreinen Reagenzien, fortschrittlichen Reinigungstechniken wie Chromatographie und strengen Qualitätskontrollen, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

15(S)-15-Methyl-Prostaglandin E2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Prostaglandinen und deren Analogen verwendet.

Biologie: Die Verbindung wird in der Forschung an Zellsignalwegen, Entzündungen und Immunreaktionen eingesetzt.

5. Wirkmechanismus

15(S)-15-Methyl-Prostaglandin E2 übt seine Wirkungen aus, indem es an spezifische Prostaglandinrezeptoren auf der Zelloberfläche bindet. Diese Rezeptoren sind G-Protein-gekoppelte Rezeptoren, die verschiedene intrazelluläre Signalwege aktivieren, darunter der cyclische Adenosinmonophosphat (cAMP)-Weg . Die Aktivierung dieser Wege führt zu verschiedenen biologischen Reaktionen wie der Modulation von Entzündungen, Vasodilatation und glatter Muskelkontraktion .

Ähnliche Verbindungen:

Prostaglandin E2: Die natürliche Form der Verbindung mit ähnlichen biologischen Aktivitäten, aber geringerer Stabilität.

Prostaglandin E1: Ein weiteres natürlich vorkommendes Prostaglandin mit unterschiedlichen biologischen Funktionen, darunter Vasodilatation und Hemmung der Thrombozytenaggregation.

Einzigartigkeit: 15(S)-15-Methyl-Prostaglandin E2 ist einzigartig aufgrund des Vorhandenseins der Methylgruppe an der 15. Position, die seine Stabilität und Potenz erhöht. Diese Modifikation ermöglicht eine präzisere Kontrolle seiner biologischen Wirkungen und macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Kontexten .

Wirkmechanismus

Target of Action

15-Methyl-15S-PGE2, also known as 15(S)-15-methyl Prostaglandin E2, is a potent, metabolically stable analog of Prostaglandin E2 (PGE2) . It primarily targets the human myometrium, binding with twice the affinity of PGE2 . The myometrium plays a crucial role in uterine contractions, which are essential for various physiological processes, including menstruation and childbirth.

Mode of Action

The compound interacts with its targets by binding to the myometrium, leading to uterine contractions . It is ten times more potent than Prostaglandin E1 (PGE1) in contracting uterine smooth muscle . This interaction and the resulting changes contribute to its potential to prevent gastrointestinal bleeding and protect gastrointestinal cells .

Biochemical Pathways

Furthermore, 15(S)-15-methyl-PGE2 is converted to the corresponding PGF2α derivative by the action of the enzyme PGE-9-keto-reductase . These transformations indicate that the compound plays a role in the prostaglandin metabolic pathway.

Pharmacokinetics

It is known to be a metabolically stable compound

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the contraction of uterine smooth muscle . This results in its potential therapeutic applications, such as the prevention of gastrointestinal bleeding and the protection of gastrointestinal cells .

Biochemische Analyse

Biochemical Properties

15-methyl-15S-PGE2 interacts with various enzymes, proteins, and other biomolecules. It is a potent gastric antisecretory and antiulcer compound . It binds to the human myometrium with twice the affinity of PGE2 and is ten times more potent than PGE1 in contracting uterine smooth muscle .

Cellular Effects

This compound has diverse effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit gastric acid secretion in animals and humans .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, making it a valuable tool for researchers investigating specific biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to cause an immediate and almost complete inhibition of basal gastric acid and pepsin secretion . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to be 40 and 100 times more potent, respectively, when given intravenously . High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . It is considered to exert its actions in the tissues where it is produced .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and its localization or accumulation could be affected .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 15(S)-15-methyl Prostaglandin E2 typically involves the modification of the natural prostaglandin E2 structure. The process begins with the extraction of arachidonic acid from biological sources, followed by its conversion to Prostaglandin E2 through enzymatic reactions involving cyclooxygenase and prostaglandin synthase . The methylation at the 15th position is achieved using specific methylating agents under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of 15(S)-15-methyl Prostaglandin E2 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and efficacy of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: 15(S)-15-Methyl-Prostaglandin E2 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für die Modifizierung der Struktur der Verbindung und die Verbesserung ihrer biologischen Aktivität unerlässlich.

Häufige Reagenzien und Bedingungen:

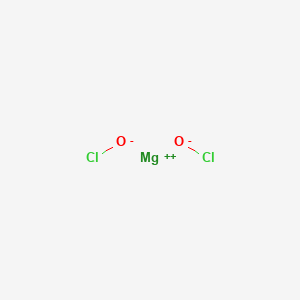

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden unter kontrollierten Bedingungen verwendet, um sauerstoffhaltige funktionelle Gruppen einzuführen.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet, um bestimmte funktionelle Gruppen zu reduzieren und die Reaktivität der Verbindung zu verändern.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von 15(S)-15-Methyl-Prostaglandin E2 mit veränderten biologischen Aktivitäten. Diese Derivate sind wertvoll für die Untersuchung der Struktur-Aktivitäts-Beziehungen und die Entwicklung neuer Therapeutika.

Vergleich Mit ähnlichen Verbindungen

Prostaglandin E2: The natural form of the compound, with similar biological activities but lower stability.

Prostaglandin E1: Another naturally occurring prostaglandin with distinct biological functions, including vasodilation and inhibition of platelet aggregation.

Dinoprostone: A synthetic analog of Prostaglandin E2 used in medical applications, particularly in labor induction.

Uniqueness: 15(S)-15-methyl Prostaglandin E2 is unique due to the presence of the methyl group at the 15th position, which enhances its stability and potency. This modification allows for more precise control over its biological effects and makes it a valuable tool in both research and therapeutic contexts .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGQFHNPNWBVPT-DSFPJDRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303519 | |

| Record name | (15S)-15-Methylprostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35700-27-7 | |

| Record name | (15S)-15-Methylprostaglandin E2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35700-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15(S)-15-Methylprostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (15S)-15-Methylprostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.